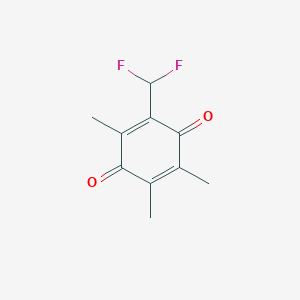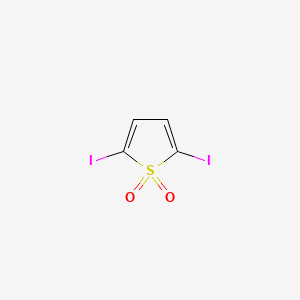
2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione is a chemical compound with the molecular formula C4H2I2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two iodine atoms at positions 2 and 5, along with a dione functional group, makes this compound unique and of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione typically involves the iodination of thiophene derivatives. One common method is the reaction of thiophene-1,1-dioxide with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of thiophene derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Thiophene derivatives without iodine atoms.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms enhances its reactivity and ability to form strong interactions with biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
2,5-Dibromo-1H-1lambda~6~-thiophene-1,1-dione: Similar structure but with bromine atoms instead of iodine.
2,5-Dichloro-1H-1lambda~6~-thiophene-1,1-dione: Contains chlorine atoms instead of iodine.
Thiophene-1,1-dioxide: Lacks halogen atoms but shares the thiophene and dione structure.
Uniqueness: 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties
Propiedades
Número CAS |
143810-43-9 |
|---|---|
Fórmula molecular |
C4H2I2O2S |
Peso molecular |
367.93 g/mol |
Nombre IUPAC |
2,5-diiodothiophene 1,1-dioxide |
InChI |
InChI=1S/C4H2I2O2S/c5-3-1-2-4(6)9(3,7)8/h1-2H |
Clave InChI |
ZDLUNYRDWXKFTD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(S(=O)(=O)C(=C1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
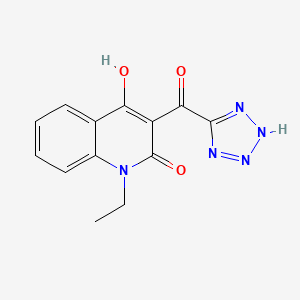
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)

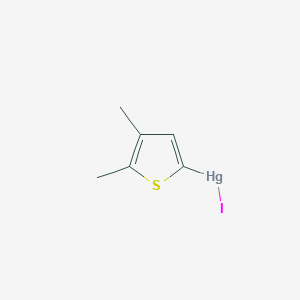
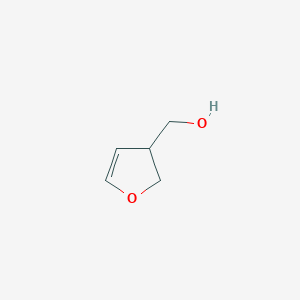

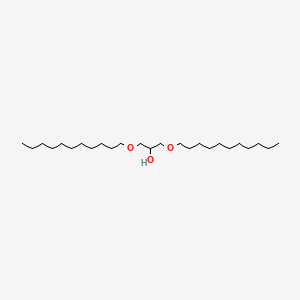
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
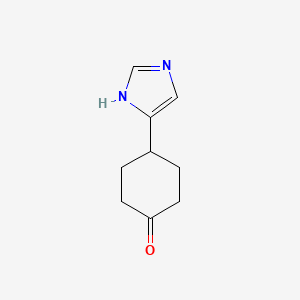
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
